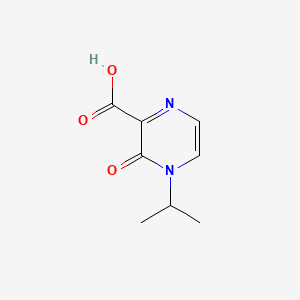![molecular formula C7H7BN2O2 B15364771 Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
Pyrazolo[1,5-a]pyridin-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Synthetic Routes and Reaction Conditions:
Boronic Acid Formation: The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine with a boronic acid derivative under suitable conditions.
Cross-Coupling Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to introduce the boronic acid group to the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of catalysts and controlled reaction environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: Substitution reactions are common, where the boronic acid group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction Reagents: Reducing agents such as sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the boronic acid group.
Substitution Products: Substituted pyrazolo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.
Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidines
Pyrazole Derivatives
Boronic Acid Derivatives
This comprehensive overview provides a detailed understanding of pyrazolo[1,5-a]pyridin-6-ylboronic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H7BN2O2 |
|---|---|
Poids moléculaire |
161.96 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H |
Clé InChI |
QEHBKTCEMAWMTO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN2C(=CC=N2)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)




![4-Chloro-3-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B15364702.png)



![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)



